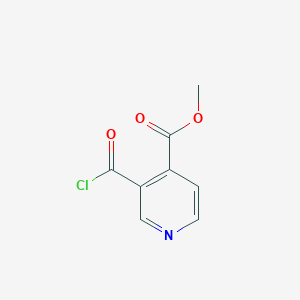

4-Methoxycarbonylnicotinoyl chloride

Description

4-Methoxycarbonylnicotinoyl chloride is a nicotinoyl chloride derivative featuring a methoxycarbonyl group (-COOMe) at the 4-position of the pyridine ring. Structurally, it consists of a pyridine backbone with an acyl chloride (-COCl) at the 2-position (nicotinoyl configuration) and a methoxycarbonyl substituent at the 4-position. This compound is highly reactive due to the electron-withdrawing nature of both the acyl chloride and the methoxycarbonyl group, making it a valuable intermediate in pharmaceutical synthesis, particularly for forming amide or ester linkages in drug candidates.

Properties

CAS No. |

38173-40-9 |

|---|---|

Molecular Formula |

C8H6ClNO3 |

Molecular Weight |

199.59 g/mol |

IUPAC Name |

methyl 3-carbonochloridoylpyridine-4-carboxylate |

InChI |

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-10-4-6(5)7(9)11/h2-4H,1H3 |

InChI Key |

RWKNQGCJEPRQSS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison

4-Methylnicotinic Acid Hydrochloride (CAS 55-22-1)

- Structure : Pyridine ring with a methyl (-CH₃) group at the 4-position and a carboxylic acid (-COOH) at the 2-position, as a hydrochloride salt.

- Reactivity : The methyl group is electron-donating, reducing the acidity of the carboxylic acid compared to the methoxycarbonyl substituent. The hydrochloride salt enhances water solubility, making it suitable for aqueous-phase reactions.

- Applications : Primarily used as an intermediate in antihypertensive and anti-inflammatory drug synthesis.

4-(Methylamino)-3-Nitrobenzoyl Chloride (CAS 4021-12-9) Structure: Benzene ring with a nitro (-NO₂) group at the 3-position, a methylamino (-NHCH₃) group at the 4-position, and an acyl chloride (-COCl) at the 1-position. Reactivity: The nitro group is a strong electron-withdrawing group (EWG), significantly activating the acyl chloride for nucleophilic substitution. This compound exhibits faster reaction kinetics in amidation compared to pyridine-based analogs. Applications: Widely used in peptide coupling and synthesis of nitroaromatic pharmaceuticals.

Methacroylcholine Chloride (CAS 5039-78-1)

- Structure : Contains a methacrylate group linked to choline, stabilized with MEHQ.

- Reactivity : The quaternary ammonium group enhances solubility in polar solvents, while the methacrylate enables polymerization. Stabilizers like MEHQ reduce premature radical formation.

- Applications : Utilized in biomedical hydrogels and controlled-release drug delivery systems.

Comparative Data Table

Research Findings on Substituent Influence

- Electronic Effects: The methoxycarbonyl group in 4-methoxycarbonylnicotinoyl chloride withdraws electrons via resonance, increasing the electrophilicity of the acyl chloride compared to alkyl-substituted analogs like 4-methylnicotinic acid. Nitro-substituted benzoyl chlorides (e.g., 4-(Methylamino)-3-nitrobenzoyl chloride) exhibit superior reactivity in SN2 reactions due to stronger EWG effects.

- Solubility and Stability: Hydrochloride salts (e.g., 4-methylnicotinic acid HCl) offer better aqueous compatibility, whereas acyl chlorides require anhydrous conditions.

- Synthetic Utility: Pyridine-based acyl chlorides (e.g., 4-methoxycarbonylnicotinoyl chloride) are preferred for heterocyclic drug synthesis, while benzene-based analogs dominate peptide chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.